(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Overview
Description
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is a compound known for its significant role in various biochemical processes. It is a hexose sugar, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. This compound is commonly found in nature and is a fundamental building block in the structure of many carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of glucose. This process typically uses mild oxidizing agents such as bromine water or nitric acid under controlled conditions to convert glucose into the desired aldehyde form.
Industrial Production Methods
In industrial settings, the production of this compound often involves the enzymatic oxidation of glucose. Enzymes such as glucose oxidase are employed to catalyze the oxidation process efficiently. This method is preferred due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol, a sugar alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound plays a crucial role in metabolic pathways and is studied for its involvement in cellular processes.
Industry: The compound is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for enzymes such as glucose oxidase, which catalyzes its oxidation to gluconic acid. This reaction is crucial in metabolic pathways where the compound serves as an energy source and a precursor for other biochemical compounds.
Comparison with Similar Compounds
Similar Compounds
Glucose: A closely related aldohexose with similar chemical properties.
Sorbitol: A sugar alcohol derived from the reduction of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.
Gluconic Acid: An oxidation product of the compound.
Uniqueness
What sets this compound apart is its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This unique configuration makes it a valuable compound in various biochemical and industrial applications.
Properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-ARQDHWQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894871 | |
Record name | D-Altrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1990-29-0 | |
Record name | D-Altrose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1990-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Altrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Altrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-altrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALTROSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PLN1O36FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.